molecular formula C23H21NO4 B5808470 N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,6-dimethoxybenzamide

N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,6-dimethoxybenzamide

Cat. No.: B5808470
M. Wt: 375.4 g/mol
InChI Key: YDGUYNNDIHUKBW-UHFFFAOYSA-N
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Description

N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,6-dimethoxybenzamide is a complex organic compound that features a dibenzofuran moiety linked to a dimethoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,6-dimethoxybenzamide typically involves multiple steps. One common approach starts with the preparation of dibenzofuran, which can be synthesized from coal tar or through the cyclization of biphenyl ethers . The dibenzofuran is then functionalized to introduce the ethyl group at the 2-position, often using a Friedel-Crafts alkylation reaction . The final step involves coupling the functionalized dibenzofuran with 2,6-dimethoxybenzoyl chloride under basic conditions to form the desired benzamide .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The dibenzofuran moiety can be oxidized to form dibenzofuran-2,3-dione.

    Reduction: The benzamide group can be reduced to the corresponding amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzene rings of the dibenzofuran and dimethoxybenzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are often employed.

Major Products

    Oxidation: Dibenzofuran-2,3-dione.

    Reduction: N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,6-dimethoxybenzylamine.

    Substitution: Various halogenated derivatives depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,6-dimethoxybenzamide is unique due to the combination of the dibenzofuran and dimethoxybenzamide moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-dibenzofuran-2-ylethyl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-26-20-8-5-9-21(27-2)22(20)23(25)24-13-12-15-10-11-19-17(14-15)16-6-3-4-7-18(16)28-19/h3-11,14H,12-13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGUYNNDIHUKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCCC2=CC3=C(C=C2)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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